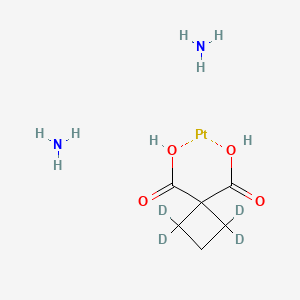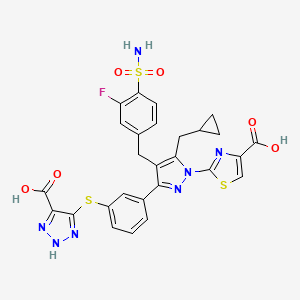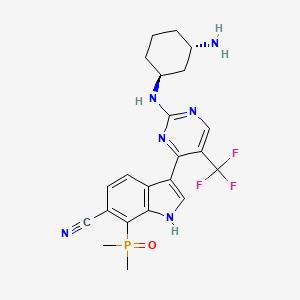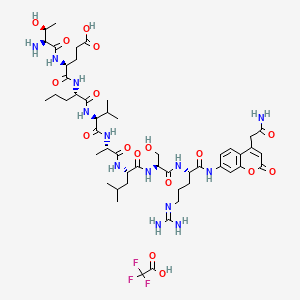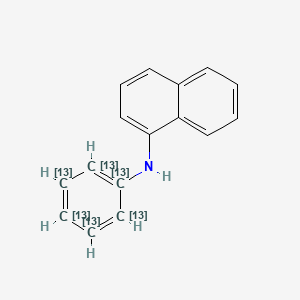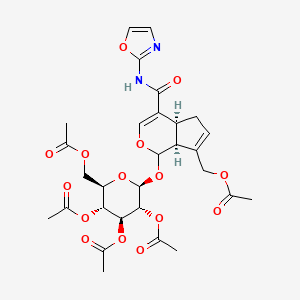
Xanthine oxidase-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthine oxidase-IN-6 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, producing reactive oxygen species in the process . Elevated levels of xanthine oxidase are associated with various pathological conditions, including gout, cardiovascular diseases, and oxidative stress-related disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-6 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling and functionalization under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthine oxidase-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state derivatives, while substitution reactions can yield functionalized analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Xanthine oxidase-IN-6 has a wide range of scientific research applications, including:
Wirkmechanismus
Xanthine oxidase-IN-6 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its catalytic activity. This inhibition prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, reducing the production of reactive oxygen species . The molecular targets involved include the molybdenum cofactor and specific amino acid residues within the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopurinol: A purine-like xanthine oxidase inhibitor used to treat hyperuricemia and gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a different mechanism of action compared to allopurinol.
Topiroxostat: Another non-purine xanthine oxidase inhibitor with potent inhibitory effects.
Uniqueness of Xanthine oxidase-IN-6
This compound is unique due to its specific binding affinity and inhibitory potency against xanthine oxidase. Unlike other inhibitors, it may offer a distinct pharmacokinetic profile and reduced side effects, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C29H34N2O15 |
|---|---|
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-6-[[(4aS,7aS)-7-(acetyloxymethyl)-4-(1,3-oxazol-2-ylcarbamoyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H34N2O15/c1-13(32)39-10-18-6-7-19-20(26(37)31-29-30-8-9-38-29)11-41-27(22(18)19)46-28-25(44-17(5)36)24(43-16(4)35)23(42-15(3)34)21(45-28)12-40-14(2)33/h6,8-9,11,19,21-25,27-28H,7,10,12H2,1-5H3,(H,30,31,37)/t19-,21-,22-,23-,24+,25-,27?,28+/m1/s1 |
InChI-Schlüssel |
ZRGTVTKQKKMZRG-QFEFKGGXSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


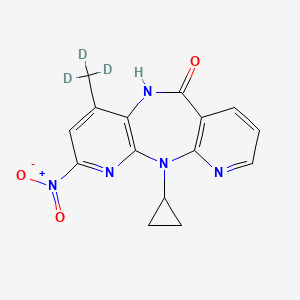
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

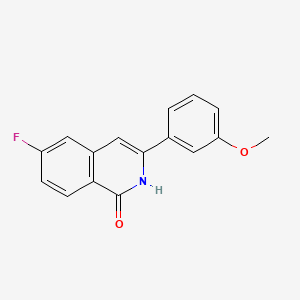
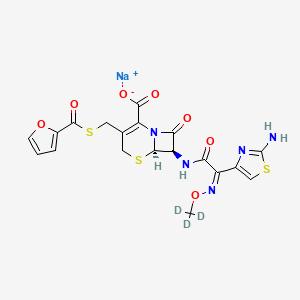
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
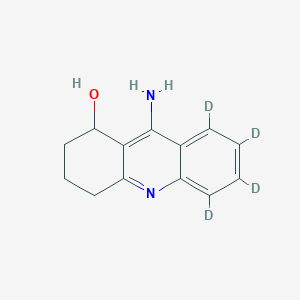
![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)

